molecular formula C13H18INO B11169916 N-hexyl-3-iodobenzamide

N-hexyl-3-iodobenzamide

Cat. No.: B11169916
M. Wt: 331.19 g/mol
InChI Key: GAXNRXGAYMHBDS-UHFFFAOYSA-N
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Description

N-hexyl-3-iodobenzamide is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a hexyl chain and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hexyl-3-iodobenzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 3-iodobenzoic acid with hexylamine under appropriate conditions to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-hexyl-3-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the iodine or other functional groups.

    Coupling Reactions: It can participate in coupling reactions such as the Heck reaction or Sonogashira coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products like azides, nitriles, or other substituted benzamides can be formed.

    Oxidation Products: Oxidized derivatives of the benzamide or hexyl chain.

    Coupling Products: Complex organic molecules with extended carbon chains or aromatic systems.

Scientific Research Applications

N-hexyl-3-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of biological systems, including as a probe for imaging or as a precursor for radiolabeled compounds.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-hexyl-3-iodobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The iodine atom can facilitate the formation of radiolabeled derivatives, which can be used in imaging studies to track the distribution and metabolism of the compound in vivo.

Comparison with Similar Compounds

    Iodobenzamide: A simpler analog with similar iodine substitution but lacking the hexyl chain.

    N-cyclohexyl-3-iodobenzamide: A structurally related compound with a cyclohexyl group instead of a hexyl chain.

    N,N-dihexyl-3-iodobenzamide: A derivative with two hexyl chains attached to the amide nitrogen.

Uniqueness: N-hexyl-3-iodobenzamide is unique due to its specific combination of a hexyl chain and an iodine-substituted benzamide structure. This combination imparts distinct chemical properties, making it suitable for specialized applications in synthesis, imaging, and potentially therapeutic contexts.

Properties

Molecular Formula

C13H18INO

Molecular Weight

331.19 g/mol

IUPAC Name

N-hexyl-3-iodobenzamide

InChI

InChI=1S/C13H18INO/c1-2-3-4-5-9-15-13(16)11-7-6-8-12(14)10-11/h6-8,10H,2-5,9H2,1H3,(H,15,16)

InChI Key

GAXNRXGAYMHBDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CC(=CC=C1)I

Origin of Product

United States

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